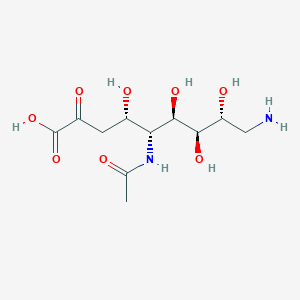
5-acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-9-amino-9-deoxyneuraminic Acid is a derivative of neuraminic acid, a key component in the structure of sialic acids. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition, signaling, and adhesion processes. N-Acetyl-9-amino-9-deoxyneuraminic Acid is particularly significant due to its unique structure, which includes an amino group at the ninth position, making it a valuable compound in biochemical and medical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-9-amino-9-deoxyneuraminic Acid typically involves the modification of neuraminic acid derivativesThis can be achieved through a series of chemical reactions involving reagents such as acetic anhydride and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of N-Acetyl-9-amino-9-deoxyneuraminic Acid often employs biotechnological approaches, including the use of engineered microbial strains capable of producing the compound through fermentation processes. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-9-amino-9-deoxyneuraminic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group at the ninth position can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
Applications De Recherche Scientifique
N-Acetyl-9-amino-9-deoxyneuraminic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex glycoconjugates and as a substrate in enzymatic studies.
Biology: The compound is employed in the study of cell surface interactions and signaling pathways involving sialic acids.
Medicine: It has potential therapeutic applications, including the development of antiviral agents targeting neuraminidase enzymes.
Industry: N-Acetyl-9-amino-9-deoxyneuraminic Acid is used in the production of diagnostic reagents and as a component in various biotechnological processes
Mécanisme D'action
The mechanism of action of N-Acetyl-9-amino-9-deoxyneuraminic Acid involves its interaction with specific molecular targets, such as neuraminidase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the cleavage of sialic acids from glycoproteins and glycolipids. This inhibition can disrupt viral replication and other biological processes dependent on neuraminidase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylneuraminic Acid: Lacks the amino group at the ninth position, making it less reactive in certain chemical reactions.
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid: Known for its inhibitory effects on neuraminidase enzymes, similar to N-Acetyl-9-amino-9-deoxyneuraminic Acid.
Uniqueness
N-Acetyl-9-amino-9-deoxyneuraminic Acid is unique due to the presence of the amino group at the ninth position, which enhances its reactivity and potential for modification. This structural feature makes it a valuable tool in the synthesis of novel glycoconjugates and in the development of therapeutic agents .
Propriétés
Formule moléculaire |
C11H20N2O8 |
|---|---|
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
(4S,5R,6R,7R,8R)-5-acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3,12H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 |
Clé InChI |
YOUCQAACRFVTEI-BOHATCBPSA-N |
SMILES isomérique |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN)O)O)O |
SMILES canonique |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



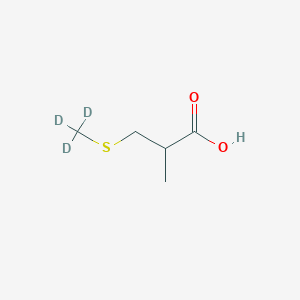
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
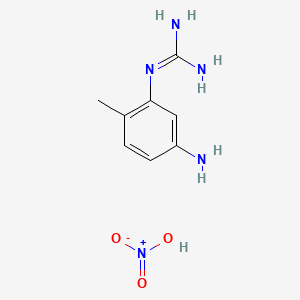
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
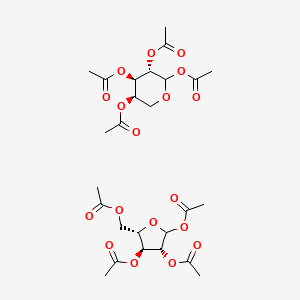

![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
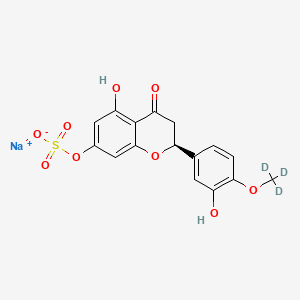

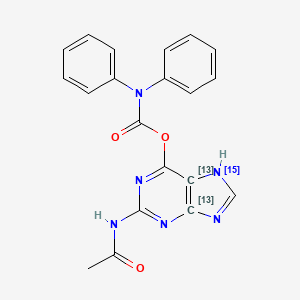

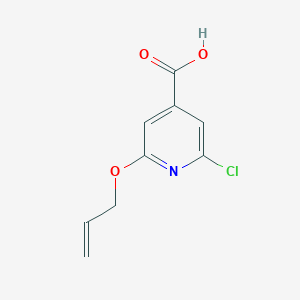
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)
